molecular formula C10H10N2O B8382110 2-Methyl-3-pyridyl 2-cyanoethyl ketone

2-Methyl-3-pyridyl 2-cyanoethyl ketone

Cat. No.: B8382110
M. Wt: 174.20 g/mol
InChI Key: AJCBVBSUGQKYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-pyridyl 2-cyanoethyl ketone is a specialized pyridine-substituted ketone featuring a methyl group at the 2-position of the pyridine ring and a 2-cyanoethyl ketone moiety. This compound serves as a critical intermediate in the synthesis of nicotine-related alkaloids, such as 2-methylnornicotine and 2-methylanabasine, via reductive cyclization . Its structural uniqueness—combining a pyridyl backbone with electron-withdrawing cyano and ketone groups—confers distinct reactivity in organic transformations, particularly in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-methylpyridin-3-yl)-4-oxobutanenitrile

InChI

InChI=1S/C10H10N2O/c1-8-9(4-3-7-12-8)10(13)5-2-6-11/h3-4,7H,2,5H2,1H3

InChI Key

AJCBVBSUGQKYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methyl-3-pyridyl 2-cyanoethyl ketone with analogous pyridyl ketones and cyanoalkyl derivatives:

Compound Name Molecular Formula Key Functional Groups Applications Stability Under Mild Acidic Conditions
This compound C₁₀H₁₀N₂O Pyridyl, methyl, 2-cyanoethyl ketone Synthesis of 2-methylnornicotine and 2-methylanabasine High (preserved during TBS deprotection)
3-Pyridyl 2-cyanoethyl ketone (Compound 16) C₉H₈N₂O Pyridyl, 2-cyanoethyl ketone Precursor to myosmine and nornicotine via reductive cyclization Moderate (requires careful pH control)
3-Acetylpyridine C₇H₇NO Pyridyl, acetyl group General organic synthesis; lacks specialized roles in alkaloid synthesis Low (acetyl group prone to hydrolysis)
2-Methyl-3-pyridyl 3-cyanopropyl ketone (15d) C₁₁H₁₂N₂O Pyridyl, methyl, 3-cyanopropyl ketone Forms 2-methylanabasine upon cyclization High (similar to 2-cyanoethyl analog)
Key Observations:
  • Cyanoalkyl Chain Length: The 2-cyanoethyl group in this compound enables efficient cyclization to six-membered nicotine analogs, while the 3-cyanopropyl chain in compound 15d facilitates seven-membered ring formation (e.g., 2-methylanabasine) .
  • Methyl Substituent: The 2-methyl group on the pyridine ring enhances steric hindrance, directing regioselectivity in reactions compared to unsubstituted analogs like 3-pyridyl 2-cyanoethyl ketone.
  • Stability: The 2-cyanoethyl group exhibits stability under mildly acidic conditions (e.g., Et₃N·3HF in THF), making it advantageous in multi-step syntheses where other protecting groups (e.g., TBS) require removal .

Reactivity in Reductive Cyclization

Reductive cyclization studies reveal stark differences among analogs:

  • This compound yields 2-methylnornicotine (36% yield) under hydrogenation with Raney nickel in ammonia-saturated ethanol .
  • 3-Pyridyl 2-cyanoethyl ketone forms nornicotine under similar conditions but requires precise control of ammonia concentration to avoid side reactions.
  • 3-Acetylpyridine lacks the cyano group, rendering it ineffective for cyclization into nicotine analogs but useful in simpler condensations .

Research Findings and Implications

  • Diastereomeric Purity: The "dimer coupling approach" using 2-cyanoethyl-protected phosphoramidites achieves >99% diastereomeric purity in siRNA synthesis, underscoring the group’s stability and compatibility with sensitive reagents .
  • Spectroscopic Differentiation: 31P-NMR and degradation studies (e.g., SVPD/PDII) confirm stereochemical assignments in cyanoethyl-containing intermediates, a feature absent in acetylated analogs .

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